

Entrectinib-d8 certificate of analysis and specifications

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Compound of Interest

Compound Name: Entrectinib-d8

Cat. No.: B15135475

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Entrectinib-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Entrectinib-d8**, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to serve as a core resource, detailing its specifications, analytical methodologies, and the biochemical pathways it influences.

Core Specifications of Entrectinib-d8

Entrectinib-d8 is a stable, isotopically labeled form of Entrectinib, primarily utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling offers a distinct mass signature, facilitating precise quantification in complex biological matrices.

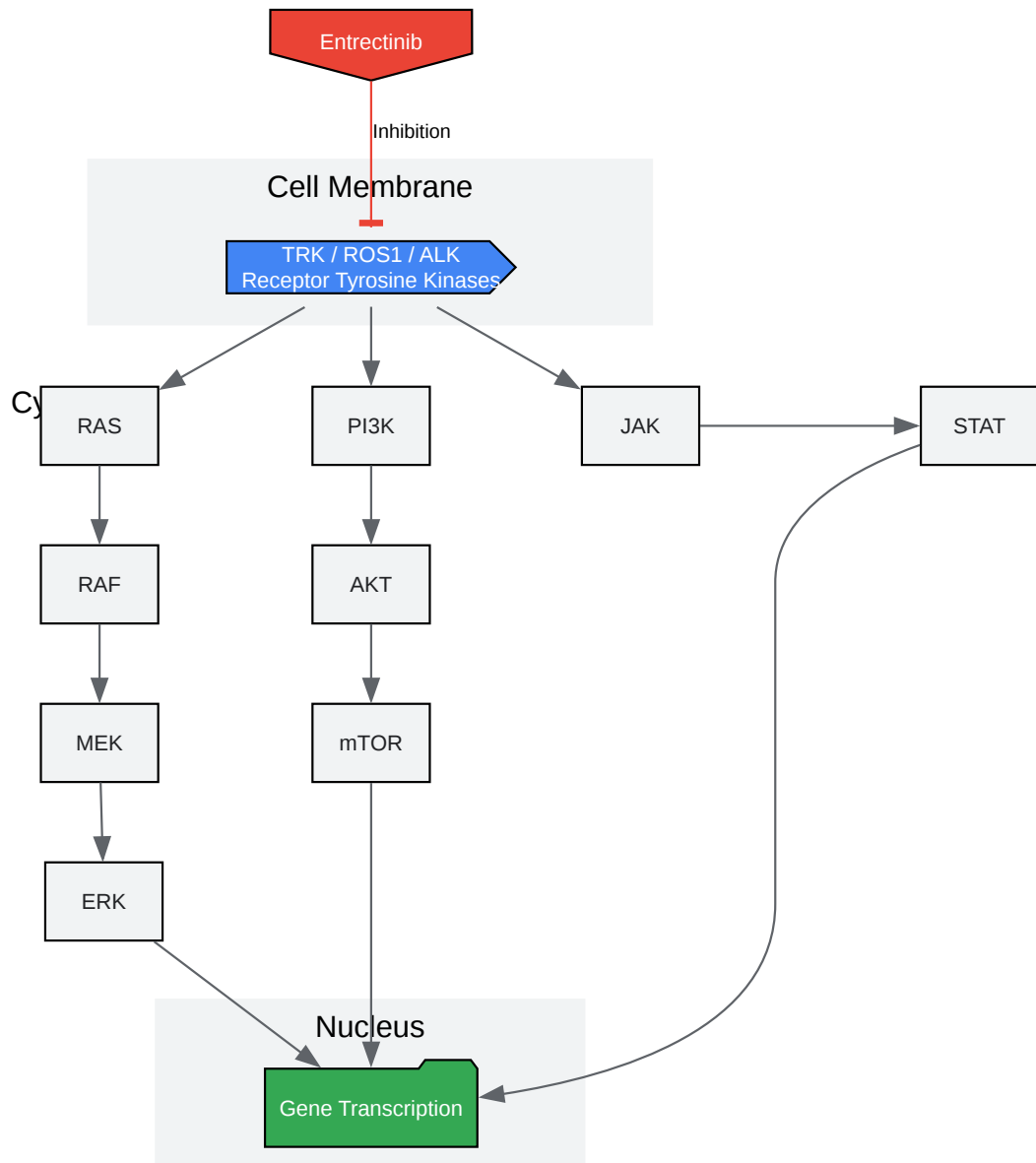
Parameter	Specification
Chemical Formula	C ₃₁ H ₂₆ D ₈ F ₂ N ₆ O ₂
Molecular Weight	568.69 g/mol
CAS Number	2251773-94-9
Appearance	White to off-white solid
Purity	Typically ≥98%
Deuterium Incorporation	≥99%

Mechanism of Action: Targeting Key Oncogenic Drivers

Entrectinib is a potent and selective inhibitor of several tyrosine kinases that are key drivers in various cancers.[1] It targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[2] These kinases, when constitutively activated due to genetic alterations like gene fusions or mutations, can drive uncontrolled cell proliferation and survival.[1][3]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity. This inhibition disrupts downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.

Below is a diagram illustrating the signaling pathways affected by Entrectinib.



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Caption: Signaling pathways inhibited by Entrectinib.

Analytical Methodology: Quantification of Entrectinib-d8

The quantification of Entrectinib and its deuterated internal standard in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol provides a general framework for this analysis.

1. Sample Preparation: Liquid-Liquid Extraction

- Objective: To extract Entrectinib and **Entrectinib-d8** from plasma samples.
- Procedure:
 - To 50 µL of human plasma in a microcentrifuge tube, add 300 µL of a solution containing **Entrectinib-d8** (internal standard) in a protein precipitation solvent (e.g., acetonitrile or methanol).
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation: UPLC/HPLC

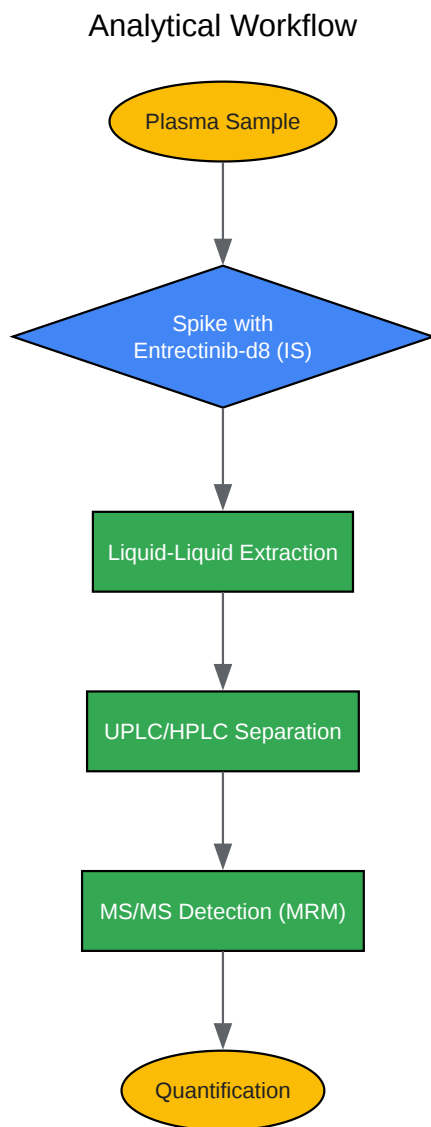
- Objective: To separate the analytes from other matrix components before detection.
- Typical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
- Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

- Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
- Injection Volume: 5-10 μ L.

3. Mass Spectrometric Detection

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
 - Entrectinib: m/z 561.2 \rightarrow 435.1
 - **Entrectinib-d8**: The precursor ion will be shifted by +8 Da (m/z 569.2). The fragment ion may or may not be shifted depending on the location of the deuterium atoms. The exact transition should be determined experimentally.

The workflow for the analysis of **Entrectinib-d8** is depicted below.

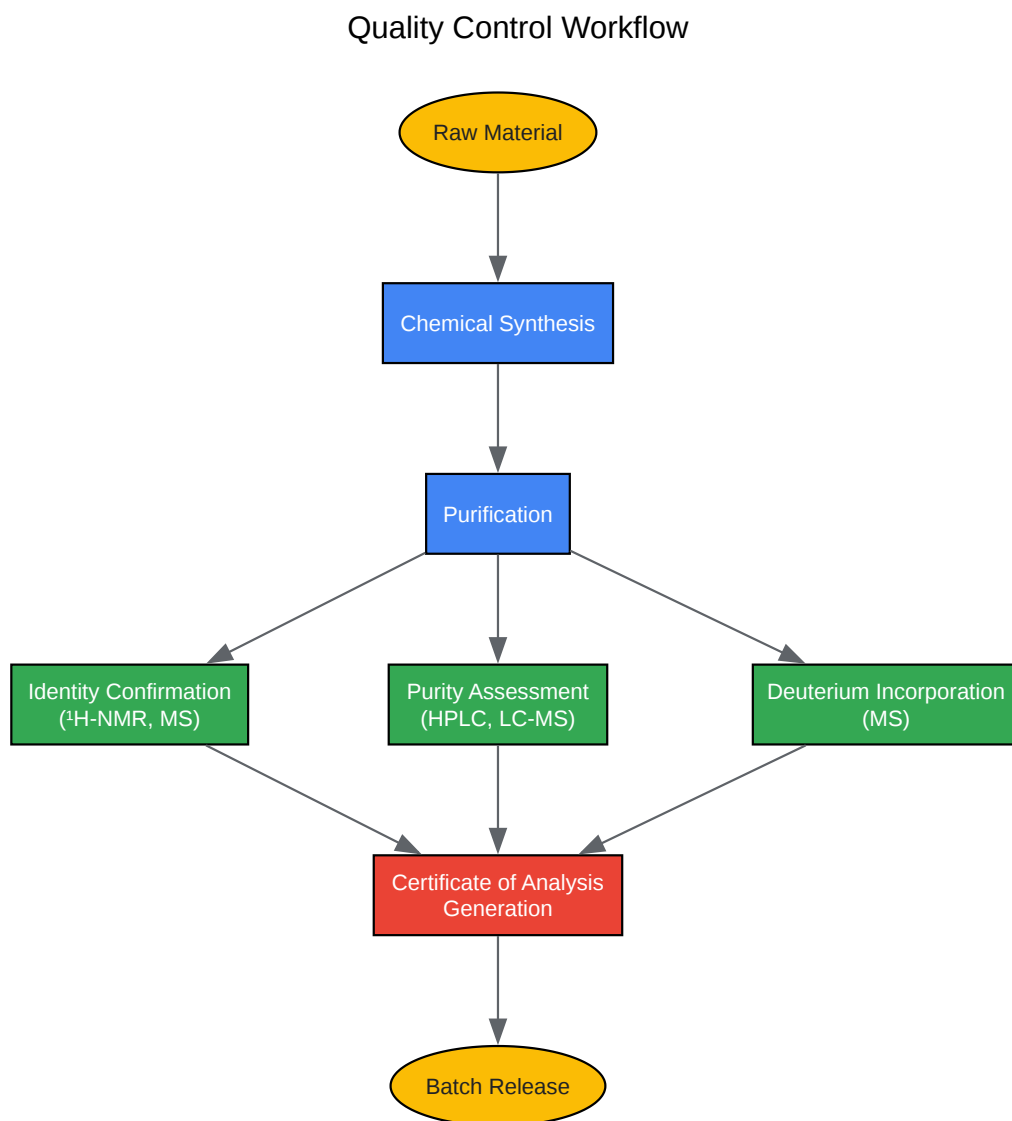


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Caption: Workflow for the bioanalysis of Entrectinib.

Quality Control and Certificate of Analysis

A Certificate of Analysis (CoA) for **Entrectinib-d8** should include comprehensive data to ensure its identity, purity, and stability. The following diagram outlines a typical quality control workflow for the release of a batch of **Entrectinib-d8**.



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Caption: Quality control workflow for **Entrectinib-d8**.

This guide provides a foundational understanding of **Entrectinib-d8** for research and development purposes. For specific applications, further validation of analytical methods is required. Always refer to the supplier's Certificate of Analysis for batch-specific data.

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References

- [1. Entrectinib - Wikipedia \[en.wikipedia.org\]](#)
- [2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. What is the mechanism of Entrectinib? \[synapse.patsnap.com\]](#)
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